molecular formula C12H15ClN2O5 B13722799 2-(Azetidin-3-ylmethoxy)-5-nitrobenzoic acid methyl ester hydrochloride

2-(Azetidin-3-ylmethoxy)-5-nitrobenzoic acid methyl ester hydrochloride

Cat. No.: B13722799
M. Wt: 302.71 g/mol
InChI Key: CAGJJVFZMFADCM-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylmethoxy)-5-nitrobenzoic acid methyl ester hydrochloride is a synthetic organic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-ylmethoxy)-5-nitrobenzoic acid methyl ester hydrochloride typically involves multiple steps. One common method starts with the preparation of the azetidine ring through the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition between an imine and an alkene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylmethoxy)-5-nitrobenzoic acid methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Azetidin-3-ylmethoxy)-5-nitrobenzoic acid methyl ester hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylmethoxy)-5-nitrobenzoic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The nitrobenzoic acid moiety may contribute to the compound’s biological activity by participating in redox reactions and forming reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-ylmethoxy)-5-nitrobenzoic acid methyl ester hydrochloride is unique due to its combination of the azetidine ring and the nitrobenzoic acid moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H15ClN2O5

Molecular Weight

302.71 g/mol

IUPAC Name

methyl 2-(azetidin-3-ylmethoxy)-5-nitrobenzoate;hydrochloride

InChI

InChI=1S/C12H14N2O5.ClH/c1-18-12(15)10-4-9(14(16)17)2-3-11(10)19-7-8-5-13-6-8;/h2-4,8,13H,5-7H2,1H3;1H

InChI Key

CAGJJVFZMFADCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC2CNC2.Cl

Origin of Product

United States

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